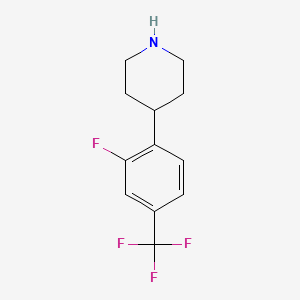

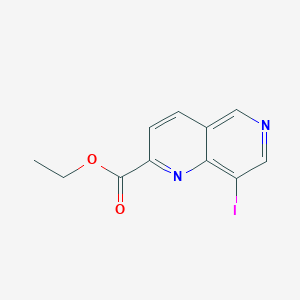

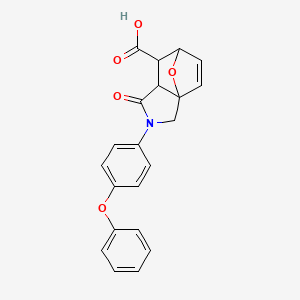

![molecular formula C15H24O3S B3070688 3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol CAS No. 1005130-59-5](/img/structure/B3070688.png)

3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of a compound defines its properties and reactivity . Unfortunately, the specific molecular structure analysis for “3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol” is not available in the sources I have access to.Chemical Reactions Analysis

The chemical reactions involving “3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol” are not explicitly mentioned in the sources I have access to .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis of Protected 1,2-Amino Alcohols

- Research Application: The tert-butanesulfinyl group, similar to that in 3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol, is used in the asymmetric synthesis of protected 1,2-amino alcohols. These sulfinyl groups serve as precursors, enabling high yields and diastereoselectivities in the synthesis process. The method described involves the addition of organometallic reagents to N-sulfinyl aldimines and ketimines, followed by selective N- or O-deprotection, facilitating further synthetic transformations (Tang, Volkman, & Ellman, 2001).

Synthetic and Mechanistic Aspects in Sulfinyl Derivative Reactions

- Research Application: Reactions involving sulfinyl derivatives, akin to the sulfinyl group in 3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol, are explored for synthetic and mechanistic insights. Specifically, the reaction of hexafluoro-2-(p-tert-butyl)phenyl-2-propanol with organolithium reagents leads to the formation of cyclic and acyclic sulfites, useful as precursors for sulfurane and ortho-perfluorocumylaryl(alkyl) sulfoxides (Drabowicz & Martin, 2005).

Versatile Intermediates for the Asymmetric Synthesis of Amines

- Research Application: N-tert-Butanesulfinyl imines, structurally related to 3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol, are used as versatile intermediates in the asymmetric synthesis of amines. These imines are prepared from enantiomerically pure tert-butanesulfinamide and a range of aldehydes and ketones. The tert-butanesulfinyl group not only activates the imines for the addition of various nucleophiles but also serves as a chiral directing group, enabling the synthesis of a wide range of enantioenriched amines (Ellman, Owens, & Tang, 2002).

Synthesis of Antimicrobial Agents

- Research Application: The synthesis of compounds with a tert-butyl group, similar to 3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol, has been explored for potential antimicrobial applications. This includes the synthesis of substituted phenyl azetidines, which are characterized for their antimicrobial activity, demonstrating the potential of such structures in pharmaceutical applications (Doraswamy & Ramana, 2013).

Lipase-Catalyzed Resolution of Aryloxy Propanediol Derivatives

- Research Application: The lipase-catalyzed resolution of 3-(aryloxy)-1,2-propanediol derivatives, which include structural elements similar to 3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol, has been investigated. These studies aim to develop an improved active site model of Pseudomonas cepacia lipase and explore the enantioselectivity of these derivatives as substrates (Theil et al., 1995).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[1-(4-tert-butylphenyl)ethylsulfinyl]propane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3S/c1-11(19(18)10-14(17)9-16)12-5-7-13(8-6-12)15(2,3)4/h5-8,11,14,16-17H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJBMAHPFRJIDFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(C)(C)C)S(=O)CC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

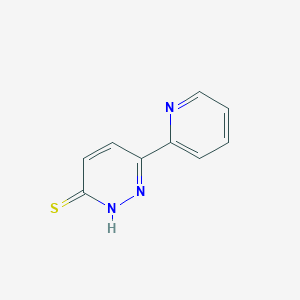

![tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B3070646.png)

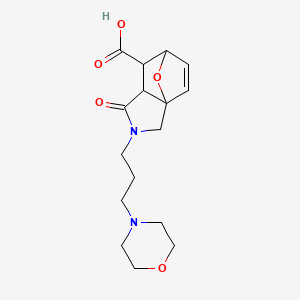

methanone](/img/structure/B3070672.png)

![Hexakis[(trimethylsilyl)ethynyl]benzene](/img/structure/B3070695.png)

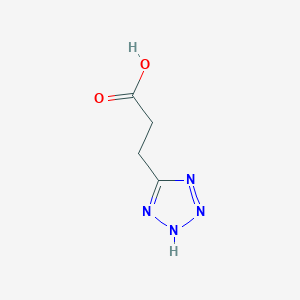

![methyl 4-benzyl-6-(3-chloro-4-methoxyphenyl)-1,3-dioxohexahydro-1H-furo[3,4-c]pyrrole-4-carboxylate](/img/structure/B3070706.png)